3-Methyl-1-nitrobutan-2-one
Overview
Description
3-Methyl-1-nitrobutan-2-one is a chemical compound with the molecular formula C5H9NO3 and a molecular weight of 131.13 . It is also known by its CAS number 62087-36-9 .
Molecular Structure Analysis
The molecular structure of a compound like this compound can be analyzed using various techniques. These include X-ray crystallography, which can provide a three-dimensional molecular structure at atomic resolution , and tools like MolView, which allow for the conversion of a drawn molecule into a 3D model .Scientific Research Applications
Ion Chemistry and Mass Spectrometry
A study by Dryahina et al. (2004) involved the ion chemistry of H3O+, NO+, and O2+ ions with several nitroalkanes, including nitrobutane analogs, to extend the kinetics database for analyzing these compounds in air by selected ion flow tube mass spectrometry (SIFT-MS) (Dryahina, Polášek, & Španěl, 2004).
Gas Chromatography
Gasparrini et al. (2003) conducted a dynamic high-resolution gas chromatography study on the kinetics of reversible enantiomer interconversion of α-nitroketones, including 3-nitrobutan-2-one, highlighting its significance in understanding the rate of enolization of ketones (Gasparrini, Pierini, Villani, De Maria, Fontana, & Ballini, 2003).
Organic Synthesis
Shakirov et al. (2005) explored the use of γ-nitroketones and methyl 4-nitrobutanoates in organic synthesis, demonstrating their application in the Mannich reaction to produce specific compounds in high yields (Shakirov et al., 2005).
Toxicology and Safety Studies
Conaway et al. (1991) evaluated secondary nitroalkanes, including 2-nitrobutane, in the Ames Salmonella assay, which is crucial for understanding the mutagenic potential of these compounds (Conaway, Hussain, Way, & Fiala, 1991).
Computational Chemistry
Serrano et al. (2008) performed theoretical calculations on the thermal decomposition kinetics of tert-nitroalkanes, including 2-methyl-2-nitrobutane, aiding in understanding their behavior under various conditions (Serrano, Loroño, Córdova, & Chuchani, 2008).
Properties
IUPAC Name |
3-methyl-1-nitrobutan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-4(2)5(7)3-6(8)9/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMPYRLXLZLYPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60520673 | |
Record name | 3-Methyl-1-nitrobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60520673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62087-36-9 | |
Record name | 3-Methyl-1-nitrobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60520673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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